RXR-alpha Functional Activity Differentiates This Compound from Potent RXR Agonists
In CV-1 cells transfected with an RXR-alpha expression vector, 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione demonstrated an EC50 value exceeding 1,000 nM in a transactivation assay using [3H]-9-cis-RA as a radioligand [1]. This magnitude of activity positions the compound as a substantially weaker RXR modulator compared to the endogenous agonist 9-cis-retinoic acid (9-cis-RA), which activates RXR-alpha with an EC50 of approximately 2–10 nM under comparable assay conditions, or bexarotene, a synthetic RXR agonist with an EC50 of approximately 24–33 nM [2]. The >100-fold difference in functional potency relative to these reference agonists indicates that this compound is not a potent RXR activator, which may be relevant for applications requiring weak or partial RXR modulation.
| Evidence Dimension | RXR-alpha functional activation (EC50) |
|---|---|
| Target Compound Data | EC50 > 1,000 nM |
| Comparator Or Baseline | 9-cis-Retinoic acid (endogenous agonist): EC50 ≈ 2–10 nM; Bexarotene: EC50 ≈ 24–33 nM |
| Quantified Difference | >100-fold weaker than 9-cis-RA; >30-fold weaker than bexarotene |
| Conditions | CV-1 cells transfected with RXR-alpha expression vector; transactivation assay using [3H]-9-cis-RA radioligand at 5 nM |
Why This Matters
Researchers seeking a weak RXR ligand or negative control compound for nuclear receptor assays can select this compound based on its defined, quantifiably low functional potency, ensuring appropriate pharmacological benchmarking.
- [1] BindingDB. BDBM50403583 (CHEMBL2111535). EC50 > 1.00E+3 nM for Retinoic acid receptor RXR-alpha. Assay: CV-1 cells transfected with RXR-alpha expression vector; transactivation assay using [3H]-9-cis-RA (5 nM). View Source
- [2] Boehm, M.F., et al. J. Med. Chem. 1994, 37, 2930–2941; Howell, S.R., et al. J. Pharmacol. Exp. Ther. 2007, 320, 1063–1072. View Source
